15,15'-Epoxy-beta,beta-carotene
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Overview
Description
'15,15'-Epoxy-beta,beta-carotene', also known as epoxy-xanthophylls, is a carotenoid compound found in various plants, algae, and bacteria. It is a highly potent antioxidant that has been shown to have numerous health benefits.
Scientific Research Applications
Antioxidant Properties and Radical Trapping
- 15,15'-Epoxy-beta,beta-carotene, formed through peroxyl radical oxidation of beta-carotene, may contribute to its antioxidant action in biological systems. This compound, alongside other epoxides and polar products, results from radical addition and peroxide bond scission processes. The presence and behavior of these epoxides could partly account for the antioxidant properties of beta-carotene (Kennedy & Liebler, 1991).
Role in Vitamin A Formation
- Beta,beta-carotene 15,15'-dioxygenase, an enzyme key to the metabolism of beta-carotene to vitamin A, cleaves beta,beta-carotene into two molecules of retinal. This enzyme, evolutionarily conserved, is expressed in various tissues like duodenal villi, liver, and lung. Its activity underlines the importance of 15,15'-Epoxy-beta,beta-carotene in vitamin A biosynthesis (Wyss et al., 2001).
Biochemical Characterization
- The biochemical properties of purified recombinant enzymes like beta-Carotene 15,15'-monooxygenase (BCO) provide insights into the substrate specificity for carotenoid cleavage. This understanding is crucial for comprehending the metabolism of compounds like 15,15'-Epoxy-beta,beta-carotene and their role in the biosynthesis of vitamin A (Lindqvist & Andersson, 2002).
Molecular and Dietary Regulation
- The regulation of enzymes like beta,beta-Carotene 15,15'-monooxygenase-1 (BCMO1) by dietary components and genetic variations impacts the conversion and absorption of pro-vitamin A carotenoids. This highlights the significance of understanding molecular pathways involving compounds like 15,15'-Epoxy-beta,beta-carotene in nutrient metabolism (Lietz, Lange, & Rimbach, 2010).
properties
CAS RN |
132541-62-9 |
---|---|
Product Name |
15,15'-Epoxy-beta,beta-carotene |
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
2,3-bis[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]oxirane |
InChI |
InChI=1S/C40H56O/c1-29(21-23-35-33(5)19-13-25-39(35,7)8)15-11-17-31(3)27-37-38(41-37)28-32(4)18-12-16-30(2)22-24-36-34(6)20-14-26-40(36,9)10/h11-12,15-18,21-24,27-28,37-38H,13-14,19-20,25-26H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,29-15+,30-16+,31-27+,32-28+ |
InChI Key |
AULCUSCIZQQSMU-WDJSDFAOSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C2OC2/C=C(/C=C/C=C(/C=C/C3=C(CCCC3(C)C)C)\C)\C)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
synonyms |
15,15'-epoxy-beta,beta-carotene 15-EBBCT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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